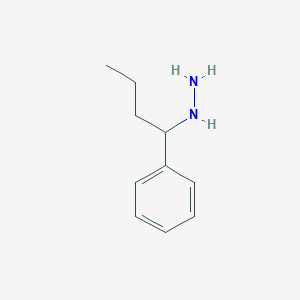![molecular formula C17H26N4O2 B8599176 tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate
概要
説明
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: This step may involve cyclization reactions using suitable reagents and conditions.
Protection and Deprotection: The t-butoxycarbonyl group is often used as a protecting group for amines and can be introduced using t-butoxycarbonyl anhydride (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Dihydropyrimidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate would depend on its specific biological target. Generally, compounds with pyrimidine and piperidine moieties can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The allyl group may also play a role in enhancing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 4-(N-(Pyrimidin-2-yl)-N-(methyl)amino)-1-t-butoxycarbonyl-piperidine
- 4-(N-(Pyrimidin-2-yl)-N-(ethyl)amino)-1-t-butoxycarbonyl-piperidine
- 4-(N-(Pyrimidin-2-yl)-N-(propyl)amino)-1-t-butoxycarbonyl-piperidine
Uniqueness
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to its methyl, ethyl, or propyl analogs. The allyl group may enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C17H26N4O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-5-11-21(15-18-9-6-10-19-15)14-7-12-20(13-8-14)16(22)23-17(2,3)4/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3 |
InChIキー |
KNIVTHCZNFURIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC=C)C2=NC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B8599146.png)

![2-[6-(4-Phenyl-piperazin-1-yl)-hexyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B8599155.png)





